molecular formula C17H17N3O B1386264 1-Benzyl-3-(4-methoxyphenyl)-1H-pyrazol-5-amine CAS No. 1104867-18-6

1-Benzyl-3-(4-methoxyphenyl)-1H-pyrazol-5-amine

Cat. No.: B1386264
CAS No.: 1104867-18-6
M. Wt: 279.34 g/mol
InChI Key: CLNRATRZHPKWMC-UHFFFAOYSA-N
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Description

1-Benzyl-3-(4-methoxyphenyl)-1H-pyrazol-5-amine, or BMPP, is a heterocyclic compound that has been studied for its potential applications in medicinal chemistry and drug design. BMPP has been found to possess a wide range of biological activities, including antifungal, anti-inflammatory, and anti-cancer activities. BMPP has also been studied for its potential as a novel therapeutic agent for the treatment of various diseases.

Scientific Research Applications

BMPP has been studied extensively for its potential applications in medicinal chemistry and drug design. BMPP has been found to possess a wide range of biological activities, including antifungal, anti-inflammatory, and anti-cancer activities. BMPP has also been studied for its potential as a novel therapeutic agent for the treatment of various diseases, such as diabetes, cancer, and neurological disorders.

Future Directions

There are a variety of potential future directions for the research of BMPP. Further research should be conducted to explore the mechanism of action of BMPP and to elucidate its biochemical and physiological effects. Additionally, further research should be conducted to explore the potential applications of BMPP in medicinal chemistry and drug design. Additionally, further research should be conducted to investigate the potential side effects of BMPP and to determine the optimal dosage for therapeutic use. Finally, further research should be conducted to explore the potential synergistic effects of BMPP in combination with other therapeutic agents.

Biochemical Analysis

Biochemical Properties

1-Benzyl-3-(4-methoxyphenyl)-1H-pyrazol-5-amine plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been found to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to either inhibition or activation of these enzymes, depending on the specific isoform and the context of the reaction .

Additionally, this compound has been shown to bind to certain receptor proteins, such as the retinoic acid receptor RXR-alpha and the oxysterols receptor LXR-alpha . These interactions can modulate the activity of these receptors, influencing various cellular processes, including gene expression and lipid metabolism.

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and the concentration of the compound. In certain cell lines, this compound has been observed to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation . For example, it can modulate the activity of the MAPK/ERK pathway, which plays a crucial role in cell growth and differentiation.

Furthermore, this compound can affect gene expression by acting as a ligand for nuclear receptors, leading to changes in the transcription of target genes . This can result in alterations in cellular metabolism, including changes in the levels of key metabolites and the flux through metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity . For instance, its interaction with cytochrome P450 enzymes can lead to the formation of enzyme-substrate complexes that alter the enzyme’s activity.

Additionally, this compound can act as an agonist or antagonist for certain receptor proteins, influencing their signaling pathways . This can result in changes in the expression of genes regulated by these receptors, thereby affecting various cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or extreme pH conditions . Over time, the degradation products can influence the observed effects on cellular function, potentially leading to long-term changes in cell behavior.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit beneficial effects, such as modulation of metabolic pathways and enhancement of cellular function . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects highlight the importance of careful dosage optimization in preclinical studies.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with cytochrome P450 enzymes . These enzymes catalyze the oxidation of the compound, leading to the formation of various metabolites. The metabolic flux through these pathways can be influenced by the presence of other substrates or inhibitors, affecting the overall levels of metabolites in the system .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which can influence its intracellular concentration and localization . Additionally, binding to plasma proteins can affect its distribution within the body, impacting its bioavailability and therapeutic efficacy .

Subcellular Localization

The subcellular localization of this compound is determined by its interactions with targeting signals and post-translational modifications . The compound can be directed to specific cellular compartments, such as the nucleus or mitochondria, where it can exert its effects on cellular function . These localization patterns are crucial for understanding the precise mechanisms of action and potential therapeutic applications of the compound.

Properties

IUPAC Name

2-benzyl-5-(4-methoxyphenyl)pyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O/c1-21-15-9-7-14(8-10-15)16-11-17(18)20(19-16)12-13-5-3-2-4-6-13/h2-11H,12,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLNRATRZHPKWMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(=C2)N)CC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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